A Technical Guide to 1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) Acrylate: Properties, Synthesis, and Applications
A Technical Guide to 1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) Acrylate: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of 1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate, a specialized fluorinated monomer. This monomer is distinguished by its unique structure, which combines a reactive acrylate functional group with a flexible, highly fluorinated perfluoroether chain derived from the oligomerization of hexafluoropropylene oxide (HFPO). This combination imparts a valuable set of properties to the resulting polymers, including exceptional optical clarity, low refractive index, high thermal stability, and pronounced hydrophobicity and oleophobicity. This guide, intended for researchers and materials scientists, details the monomer's physicochemical properties, proposes a detailed synthesis protocol, explores its polymerization behavior, and discusses its applications in advanced materials, while also addressing critical safety and environmental considerations.
Compound Identification and Overview
Nomenclature and Identifiers
The precise identification of this monomer is critical for sourcing and regulatory compliance. Key identifiers are summarized below.
| Identifier | Value |
| Common Name | 1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate |
| CAS Number | 17559-01-2[1][2][3] |
| Molecular Formula | C₁₂H₅F₁₇O₄[3] |
| Synonym | 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propyl acrylate[3] |
Chemical Structure
The structure features a terminal acrylate group, essential for polymerization, linked via a short hydrocarbon spacer to a perfluorinated polyether backbone. This backbone, a trimer of hexafluoropropylene oxide, provides the characteristic properties of fluoropolymers.
Caption: Chemical Structure of the Monomer.
Introduction to Perfluoroether Acrylate Monomers
Fluoroalkyl acrylate (FA) polymers are a cornerstone of high-performance materials, prized for their ability to create surfaces with exceptional water and oil repellency.[4] Unlike traditional long-chain fluoroalkyl C8 chemistries, which have faced regulatory scrutiny, perfluoropolyether (PFPE)-based structures offer an alternative with unique advantages. The ether linkages in the backbone impart chemical inertness and thermal stability while maintaining flexibility. When functionalized with an acrylate group, these PFPEs become valuable monomers for producing advanced coatings, optical materials, and surface modifiers through polymerization.[5][6]
Physicochemical Properties
A thorough understanding of the monomer's properties is essential for its application in formulation and polymerization processes.
Calculated and Physical Properties
The following table summarizes key calculated and expected physical properties. Experimental data for this specific molecule is not widely published; therefore, some values are based on the properties of similar fluorinated acrylates.
| Property | Value | Source/Method |
| Molecular Weight | 584.13 g/mol | Calculated |
| Elemental Composition | C: 24.68%, H: 0.86%, F: 55.29%, O: 19.17% | Calculated |
| Appearance | Colorless to pale yellow liquid | Expected |
| Boiling Point | >200 °C (estimated) | Estimated based on structure |
| Density | ~1.6 - 1.7 g/cm³ (estimated) | Estimated based on similar compounds |
| Refractive Index | ~1.34 - 1.38 (estimated) | Fluorinated polymers typically exhibit low refractive indices.[5][6] |
Solubility Profile
Due to its highly fluorinated nature, the monomer is expected to exhibit limited solubility in common hydrocarbon solvents and water. It is predicted to be miscible with fluorinated solvents (e.g., HFE-7100, trifluorotoluene) and some polar aprotic organic solvents like acetone or ethyl acetate at room temperature. This selective solubility is a key consideration for polymerization, where solvent choice impacts reaction kinetics and polymer properties.
Predicted Spectroscopic Data
While specific spectra are not publicly available, the structure allows for the prediction of key analytical signatures:
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¹H NMR: Expected signals include multiplets for the vinyl protons of the acrylate group (~5.9-6.5 ppm) and a characteristic signal for the -OCH₂- protons adjacent to the fluorinated chain (~4.5 ppm).
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¹⁹F NMR: A complex spectrum is anticipated due to multiple, distinct fluorine environments within the perfluoroether chain. Signals corresponding to -CF-, -CF₂-, and -CF₃ groups would appear at characteristic chemical shifts.
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¹³C NMR: Resonances for the carbonyl carbon (~165 ppm), vinyl carbons (~128-132 ppm), and the fluorinated carbons of the backbone would be observable.
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Infrared (IR) Spectroscopy: Strong characteristic absorbances are expected for the C=O stretch of the ester (~1735 cm⁻¹), the C=C stretch of the acrylate (~1635 cm⁻¹), and intense, broad absorbances for the C-F bonds (~1100-1300 cm⁻¹).
Synthesis and Purification
The synthesis of this monomer is a multi-step process, beginning with the precursor fluorinated alcohol, which is then esterified.
Proposed Synthesis Workflow
The logical approach to synthesizing the target molecule involves the esterification of the corresponding fluorinated alcohol with acryloyl chloride in the presence of a non-nucleophilic base.
Sources
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. 1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate | 17559-01-2 [chemicalbook.com]
- 3. 1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate | 17559-01-2 [sigmaaldrich.com]
- 4. books.rsc.org [books.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. FLUOROPOLYETHER GROUP-CONTAINING ACRYLIC COMPOUND - Patent 4450529 [data.epo.org]
